molecular formula C19H18O8 B13926722 2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester

2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester

Cat. No.: B13926722
M. Wt: 374.3 g/mol
InChI Key: MZRFHQNQFCUIDM-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester is a complex organic compound with a molecular structure that includes a naphthalene ring substituted with carboxylic acid and acetyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction conditions generally include:

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

    Catalyst: Sulfuric acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include:

    Raw Materials: 2-Naphthalenecarboxylic acid, ethanol, acetic anhydride

    Purification: Recrystallization or distillation to remove impurities

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: Reduction can lead to the formation of dihydronaphthalenes.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalenes

    Substitution: Halogenated naphthalenes

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4,5,8-tris(hydroxy)-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 4,5,8-tris(methoxy)-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 4,5,8-tris(chloro)-, ethyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester is unique due to the presence of acetyloxy groups, which can undergo hydrolysis and other chemical reactions, providing versatility in its applications. The compound’s structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

ethyl 4,5,8-triacetyloxynaphthalene-2-carboxylate

InChI

InChI=1S/C19H18O8/c1-5-24-19(23)13-8-14-15(25-10(2)20)6-7-16(26-11(3)21)18(14)17(9-13)27-12(4)22/h6-9H,5H2,1-4H3

InChI Key

MZRFHQNQFCUIDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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